molecular formula C15H13ClN4O2 B8135991 Benzyl ((6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate

Benzyl ((6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate

Cat. No.: B8135991
M. Wt: 316.74 g/mol
InChI Key: QFMKWNADGZIBMA-UHFFFAOYSA-N
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Description

Benzyl ((6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate is a chemical compound that belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the imidazo[4,5-b]pyridine core in the structure contributes to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate typically involves the reaction of 6-chloro-2-aminopyridine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of the corresponding N-oxide derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl ((6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ((6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate is unique due to the presence of the benzyl carbamate group, which enhances its biological activity and specificity. This structural feature distinguishes it from other imidazo[4,5-b]pyridine derivatives and contributes to its potential therapeutic applications .

Properties

IUPAC Name

benzyl N-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2/c16-11-6-12-14(17-7-11)20-13(19-12)8-18-15(21)22-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,21)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMKWNADGZIBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=NC3=C(N2)C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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